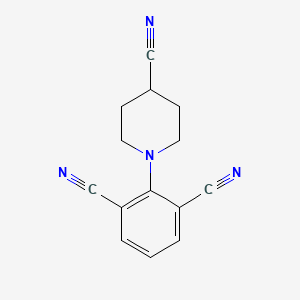

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile

Description

2-(4-Cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is a biphenyl derivative featuring a central benzene ring substituted with two cyano (-CN) groups at positions 1 and 3 and a 4-cyanopiperidin-1-yl moiety at position 2.

Properties

IUPAC Name |

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-8-11-4-6-18(7-5-11)14-12(9-16)2-1-3-13(14)10-17/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIHWKUGAXQIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=C(C=CC=C2C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile typically involves the reaction of 4-cyanopiperidine with isophthalonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium bis(trimethylsilyl)amide. The reaction mixture is stirred at room temperature and then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The cyano group and the piperidine ring play crucial roles in its reactivity and binding to target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The target compound’s 4-cyanopiperidin-1-yl group distinguishes it from related benzene-1,3-dicarbonitrile derivatives. Key analogs include:

- 2-Amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile (B6A): Substituted with an amino (-NH₂) group at position 2 and a methylsulfanylphenyl group at position 5. The electron-donating amino group and sulfur-containing substituent enhance catalytic activity in photopolymerization .

- 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile: Features a diethylamino group and branched alkyl chain, broadening absorption spectra for visible-light photopolymerization .

- 2-Amino-4-[4-(4-cyanophenyl)vinyl]phenyl-6-phenyl-benzene-1,3-dicarbonitrile (S-ST-3): Incorporates a styryl-cyanophenyl group, extending conjugation for fluorescence-based polymerization monitoring .

- 5-{[3,5-Diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile (Lersivirine): A pyrazole-substituted derivative used as a non-nucleoside reverse transcriptase inhibitor .

Table 1: Structural and Functional Group Comparison

Photopolymerization and Catalysis

- B6A and B6 Derivatives: Exhibit low Gibbs free energy (Rehm–Weller equation) and high monomer conversion rates (>90% for acrylates) due to methylsulfanyl groups enhancing electron transfer .

- Diethylamino Derivatives: Enable visible-light photopolymerization (405 nm LED) with extended absorption ranges, reducing reliance on UV light .

- Target Compound: The 4-cyanopiperidinyl group’s electron-withdrawing nature may improve photoinitiator efficiency, though experimental data are needed.

Table 2: Photopolymerization Performance

Fluorescent Sensing

- S-ST-3 and S-Ph Series: Styryl and cyanophenyl substituents enable real-time monitoring of polymerization via fluorescence shifts (λem = 450–550 nm). The extended conjugation in S-ST-3 improves sensitivity to microviscosity changes .

- Target Compound : The rigid piperidine ring may restrict rotation, enhancing fluorescence quantum yield, though this requires validation.

Physicochemical Properties

- Absorption Spectra: Diethylamino derivatives absorb at 350–450 nm, while S-ST-3 absorbs at 380–420 nm due to styryl conjugation . The target compound’s cyano groups may redshift absorption further.

- Thermal Stability : B6A’s methylsulfanyl group improves stability during photopolymerization, whereas the target compound’s piperidine ring may enhance thermal resistance.

Biological Activity

2-(4-Cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with a cyano group and a benzene ring with two nitrile functionalities. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 240.27 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Case Study: Inhibition of LSD1

A notable study focused on the inhibition of lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. The compound was found to interact with LSD1, leading to decreased cell viability in cancer models. The crystal structure analysis revealed that the cyano group forms a hydrogen bond with critical residues in the enzyme's active site, enhancing its inhibitory potency .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may offer neuroprotective benefits. In vitro studies have demonstrated its ability to reduce oxidative stress and apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary screening has also shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways and enzyme activities:

- LSD1 Inhibition : By binding to LSD1, the compound prevents demethylation of histones, leading to altered gene expression profiles that inhibit cancer cell proliferation.

- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, mitigating damage from reactive oxygen species (ROS).

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibition of LSD1; reduced cell viability |

| Neuroprotective | Reduced oxidative stress; apoptosis prevention |

| Antimicrobial | Activity against multiple bacterial strains |

Q & A

Q. What are the recommended synthetic routes for 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds often involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be synthesized via reactions between cyanopyridine intermediates and halogenated aromatic precursors under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to enhance reactivity .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or bases like potassium carbonate facilitate coupling reactions .

- Temperature : Reflux conditions (80–120°C) are typical for achieving high yields .

Optimization involves iterative testing of solvent-catalyst combinations and reaction times. For example, highlights similar compounds synthesized via multi-step protocols involving cyanopyridine intermediates and piperidine derivatives .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?

Structural characterization requires a combination of techniques:

- X-ray crystallography : Provides definitive confirmation of molecular geometry and stereochemistry. For example, used single-crystal X-ray diffraction to resolve the crystal structure of a related pyridine-carbonitrile compound .

- NMR spectroscopy : H and C NMR can identify functional groups (e.g., cyano groups at δ ~110–120 ppm) and piperidine ring protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicological data for this compound may be limited (as seen in for analogous materials), general safety measures include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- First aid : Immediate flushing of eyes/skin with water for 15 minutes upon exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Target identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity with enzymes or receptors, as demonstrated in for similar cyanopiperidine derivatives .

- In vitro assays : Test inhibition of target proteins (e.g., kinases) using fluorescence-based assays or ELISA. For example, suggests evaluating reactivity with biological targets via kinetic measurements .

- Cell-based assays : Assess cytotoxicity (e.g., MTT assay) or apoptosis induction in relevant cell lines .

Q. How should researchers address contradictions in experimental data, such as inconsistent synthesis yields or bioactivity results?

- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate analytical methods (e.g., NMR calibration).

- Data triangulation : Cross-validate results using multiple techniques (e.g., XRD for structure, LC-MS for purity) .

- Literature comparison : Refer to analogous compounds in and , which highlight variability in reaction outcomes due to substituent effects .

Q. What strategies can optimize the compound’s pharmacokinetic properties for preclinical studies?

- Derivatization : Introduce solubilizing groups (e.g., PEG chains) to the benzene or piperidine moieties. notes the use of Boc-protected intermediates for controlled functionalization .

- Lipophilicity adjustment : Modify the cyanopiperidine group to balance logP values, enhancing membrane permeability .

- Metabolic stability : Perform microsomal stability assays and identify metabolic hotspots via LC-MS/MS .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.